

Application Note: Quantification of Profenofos using High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: Profenofos

Cat. No.: B10824969

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **profenofos**, a broad-spectrum organophosphate insecticide. The described protocols are suitable for researchers, scientists, and professionals in drug development and environmental monitoring. The method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity, accuracy, and precision for the determination of **profenofos** in various matrices.

Introduction

Profenofos (O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate) is a widely used non-systemic insecticide and acaricide with contact and stomach action.^[1] Its extensive use in agriculture necessitates reliable and sensitive analytical methods for monitoring its residues in environmental samples and agricultural products to ensure food safety and environmental protection. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pesticide residues. This document provides a comprehensive protocol for **profenofos** quantification using HPLC, including sample preparation, chromatographic conditions, and method validation parameters.

Experimental

Instrumentation and Reagents

- HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required. A Shimadzu LC-10 ATvp system or equivalent is suitable.[1]
- Column: A reversed-phase C18 column (e.g., Hypersil C18, 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]
- Reagents: HPLC grade acetonitrile, methanol, and water are required. Ammonium formate and formic acid should be of analytical grade.[1][2] **Profenofos** analytical standard should be of high purity (≥98%).

Chromatographic Conditions

The following chromatographic conditions have been found to be effective for the analysis of **profenofos**:

Parameter	Condition 1	Condition 2	Condition 3
Column	Hypersil C18 (25 cm x 4.6 mm, 5 µm)[1]	C18 column	C18 column
Mobile Phase	Gradient elution with 50mM ammonium formate buffer and acetonitrile.[1]	Isocratic: 46% acetonitrile and 54% water.[3]	Isocratic: 75% methanol and 25% water.[4]
Flow Rate	1.0 mL/min[1]	1.0 mL/min[3]	0.8 mL/min[4]
Detection Wavelength	230 nm[1]	210 nm[3]	210 nm[4]
Injection Volume	20 µL[1]	Not Specified	Not Specified
Column Temperature	Ambient (e.g., 28°C)[1]	Not Specified	Not Specified

Standard Solution Preparation

A stock solution of **profenofos** (e.g., 1000 µg/mL) is prepared by accurately weighing the analytical standard and dissolving it in a suitable solvent such as methanol or acetonitrile.[5]

Working standards of various concentrations are then prepared by serial dilution of the stock solution with the mobile phase.

Sample Preparation

The choice of sample preparation method depends on the matrix.

- For Water Samples (Dispersive Liquid-Liquid Microextraction - DLLME):
 - To a water sample, add a disperser solvent (e.g., acetonitrile) and an extraction solvent (e.g., trichloroethane).[6]
 - Vortex the mixture to form a cloudy solution.
 - Centrifuge to separate the phases.
 - Collect the sedimented phase containing the analyte for HPLC analysis.[6]
- For Solid Samples (e.g., Pigeonpea Pods - Modified QuEChERS):
 - Homogenize the sample.
 - Extract with acetonitrile containing 1% ethyl acetate.[2]
 - Add salting-out agents (e.g., magnesium sulfate, sodium chloride) and centrifuge.
 - Clean up the supernatant using dispersive solid-phase extraction (d-SPE) with appropriate sorbents.
 - Evaporate the final extract and reconstitute in the mobile phase for HPLC analysis.

Method Validation Data

The presented HPLC methods have been validated for several parameters to ensure their reliability.

Parameter	Method 1 (LC-MS/MS)[2]	Method 2 (HPLC-DAD)[4]	Method 3 (HPLC)[3]
Linearity (Concentration Range)	0.005 - 0.12 µg/mL	Not Specified	Not Specified
Correlation Coefficient (r ²)	0.999	Not Specified	Not Specified
Limit of Detection (LOD)	0.002 µg/g	0.104 mg/L	0.01 - 0.09 mg/L
Limit of Quantification (LOQ)	0.006 µg/g	0.316 mg/L	0.02 - 0.29 mg/L
Recovery (%)	88.34 - 101.36	80 - 90	88.16
Relative Standard Deviation (RSD) (%)	0.99 - 4.05	Not Specified	Not Specified

Protocols

Protocol 1: Quantification of Profenofos in Technical Products

This protocol is adapted from a method for monitoring process-related impurities of **profenofos**.[\[1\]](#)

- Standard Preparation: Dissolve 5.0 mg of **profenofos** standard in 10 mL of the mobile phase to prepare a stock solution. Further dilute to desired concentrations for calibration.[\[1\]](#)
- Sample Preparation: Dissolve 5.0 mg of the technical sample in 10 mL of the mobile phase.[\[1\]](#)
- HPLC Analysis:
 - Inject 20 µL of the standard and sample solutions into the HPLC system.[\[1\]](#)
 - Use a Hypersil C18 column (25 cm x 4.6 mm, 5 µm).[\[1\]](#)

- Employ a gradient elution with 50mM ammonium formate buffer and acetonitrile at a flow rate of 1.0 mL/min.[1]
- Detect the analyte at 230 nm.[1]
- Quantification: Calculate the concentration of **profenofos** in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

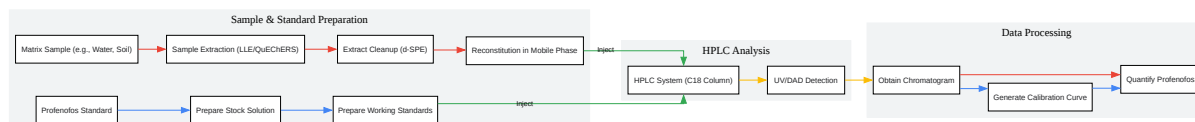
Protocol 2: Analysis of Profenofos Residues in Water

This protocol is based on a simultaneous detection method for multiple organophosphates.[4]

- Standard Preparation: Prepare a stock solution of **profenofos** in methanol and dilute to create a series of calibration standards.
- Sample Preparation (Liquid-Liquid Extraction):
 - Take a known volume of the water sample.
 - Extract the sample with dichloromethane.
 - Collect the organic layer and evaporate it to dryness.
 - Reconstitute the residue in the mobile phase.
- HPLC Analysis:
 - Inject the prepared sample into the HPLC system.
 - Use a C18 column with a mobile phase of 75% methanol and 25% water at a flow rate of 0.8 mL/min.[4]
 - Set the DAD detector to 210 nm.[4]
- Quantification: Determine the concentration of **profenofos** using a calibration curve.

Visualizations

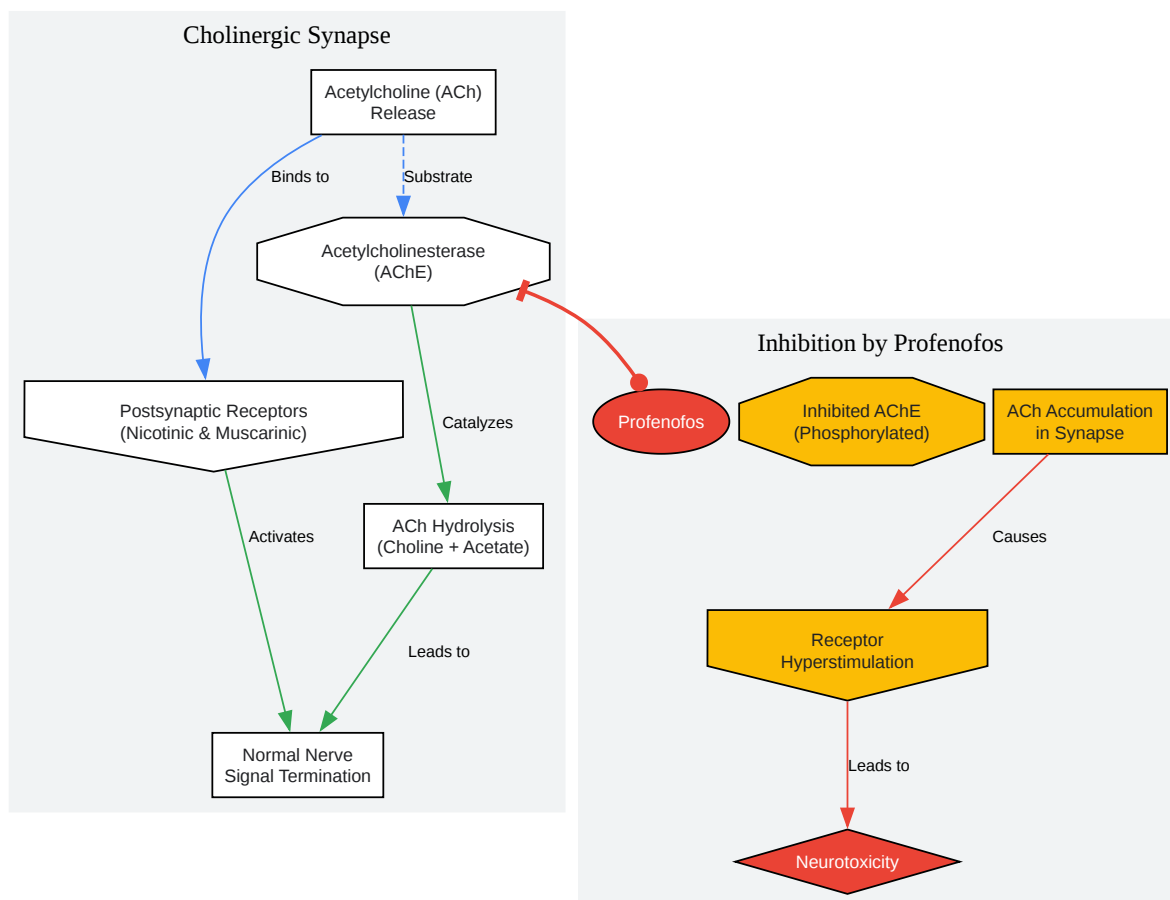
Experimental Workflow



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Caption: Experimental workflow for **profenofos** quantification by HPLC.

Signaling Pathway: Mechanism of Action of Profenofos



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Caption: Mechanism of **profenofos** via acetylcholinesterase inhibition.

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